3-Acetoxy-4'-butylbenzophenone
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Overview
Description
3-Acetoxy-4’-butylbenzophenone: is a chemical compound belonging to the class of benzophenones. It is characterized by its molecular formula C19H20O3 and a molecular weight of 296.37 g/mol . This compound is commonly used in the manufacturing of sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-butylbenzoyl chloride with 3-hydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of 3-Acetoxy-4’-butylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-4’-butylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols .
Major Products:
Oxidation: Formation of and .
Reduction: Formation of .
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Acetoxy-4’-butylbenzophenone is used as a photoinitiator in polymer chemistry. It helps in initiating the polymerization process when exposed to UV light.
Biology: In biological research, this compound is used to study the effects of UV radiation on biological systems. It serves as a model compound to understand the interaction of UV absorbers with biological molecules.
Medicine: The compound is explored for its potential use in dermatological formulations to protect the skin from harmful UV radiation. It is also studied for its antioxidant properties .
Industry: In the cosmetic industry, 3-Acetoxy-4’-butylbenzophenone is a key ingredient in sunscreens and other UV-protective products. It is also used in the production of UV-curable coatings and adhesives .
Mechanism of Action
The primary mechanism of action of 3-Acetoxy-4’-butylbenzophenone involves the absorption of UV radiation . The compound absorbs UV light and undergoes a photoisomerization process, which helps in dissipating the absorbed energy as heat. This prevents the UV radiation from penetrating deeper into the skin or material, thereby providing protection.
Molecular Targets and Pathways: The compound primarily targets the UV-B and UV-A regions of the UV spectrum. It interacts with the chromophores in the skin or material, preventing the formation of reactive oxygen species and subsequent oxidative damage .
Comparison with Similar Compounds
Benzophenone-3: , it is widely used in sunscreens for its UV-absorbing properties.
Benzophenone-4: , it is another UV absorber used in cosmetic formulations.
Benzophenone-8: Also called dioxybenzone , it is used in sunscreens and other UV-protective products.
Uniqueness: 3-Acetoxy-4’-butylbenzophenone is unique due to its butyl group , which enhances its lipophilicity and compatibility with various cosmetic formulations. This makes it more effective in providing long-lasting UV protection compared to other benzophenones .
Properties
IUPAC Name |
[3-(4-butylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-4-6-15-9-11-16(12-10-15)19(21)17-7-5-8-18(13-17)22-14(2)20/h5,7-13H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEFBZOOUBBOBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641649 |
Source
|
Record name | 3-(4-Butylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-92-0 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](4-butylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Butylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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